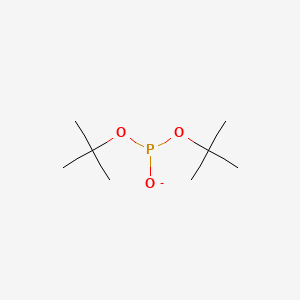
di-tert-Butyl phosphite
Descripción general
Descripción
di-tert-Butyl phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is sensitive to air and moisture. This compound is used as a solvent, antioxidant, and intermediate in various chemical reactions .
Métodos De Preparación
di-tert-Butyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with tert-butanol in the presence of a base such as calcium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation under reduced pressure . Another method involves the addition of phosphorus trichloride to a cooled solution of tert-butanol in the presence of a base like triethylamine or pyridine in a nonpolar solvent .
Análisis De Reacciones Químicas
di-tert-Butyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents to form di-tert-butylphosphate. In the presence of reducing agents, it can be converted back to its corresponding phosphite. Substitution reactions with halogenating agents can yield di-tert-butylphosphorochloridite . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
di-tert-Butyl phosphite has several scientific research applications. It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. As an antioxidant, it helps prevent the oxidation of sensitive materials, making it useful in the stabilization of polymers and other materials. In the field of medicine, di-tert-butylphosphite is used as an intermediate in the synthesis of antiviral drugs such as tenofovir . Additionally, it is employed in the production of flame retardants and plasticizers .
Mecanismo De Acción
The mechanism of action of di-tert-butylphosphite involves its ability to donate electrons, making it an effective antioxidant. It can react with free radicals and other reactive oxygen species, neutralizing them and preventing oxidative damage. In biological systems, di-tert-butylphosphite can inhibit cell growth by interfering with cellular processes that rely on oxidative reactions . The molecular targets and pathways involved in its mechanism of action include the inhibition of enzymes that generate reactive oxygen species and the stabilization of cellular membranes.
Comparación Con Compuestos Similares
di-tert-Butyl phosphite is similar to other organophosphorus compounds such as diisopropyl phosphite and dibenzyl phosphite. it is unique in its ability to act as both a solvent and an antioxidant. Unlike diisopropyl phosphite, which is primarily used as a flame retardant, di-tert-butylphosphite has broader applications in the fields of medicine and polymer stabilization . Other similar compounds include dimethyl phosphite and monopotassium phosphite, which have different chemical properties and applications.
Propiedades
Fórmula molecular |
C8H18O3P- |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
ditert-butyl phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |
Clave InChI |
HPRZDGKQDIMUTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OP([O-])OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














